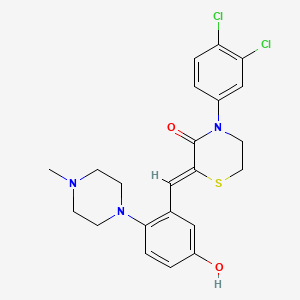

Elzasonan metabolite M3

Description

Structure

3D Structure

Properties

CAS No. |

1809096-97-6 |

|---|---|

Molecular Formula |

C22H23Cl2N3O2S |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(2Z)-4-(3,4-dichlorophenyl)-2-[[5-hydroxy-2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one |

InChI |

InChI=1S/C22H23Cl2N3O2S/c1-25-6-8-26(9-7-25)20-5-3-17(28)12-15(20)13-21-22(29)27(10-11-30-21)16-2-4-18(23)19(24)14-16/h2-5,12-14,28H,6-11H2,1H3/b21-13- |

InChI Key |

PCICWUSZYZLXID-BKUYFWCQSA-N |

Isomeric SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)O)/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)O)C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biotransformation Pathway Elucidation of Elzasonan Metabolite M3

Parent Compound Transformation Leading to 5-Hydroxyelzasonan (M3)

The formation of 5-hydroxyelzasonan, also known as M3, is a primary metabolic pathway for elzasonan (B146119). researchgate.net This transformation involves the hydroxylation of the aromatic ring of the benzylidene moiety.

Mechanism of Aromatic Hydroxylation on the Benzylidene Moiety

Aromatic hydroxylation is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comrsc.org In the case of elzasonan, the benzylidene portion of the molecule undergoes hydroxylation to form the M3 metabolite. nih.gov This reaction introduces a hydroxyl group onto the aromatic ring, increasing the polarity of the compound and facilitating its excretion. nih.gov

Studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the formation of 5-hydroxyelzasonan. researchgate.net While CYP2C19 may have a minor role, CYP3A4 is the key driver of this specific metabolic step. researchgate.net The involvement of cytochrome b5 has also been shown to be crucial for the CYP3A4-catalyzed formation of M3. researchgate.net

Interrelationship and Concurrent Formation with Other Elzasonan Metabolites

The metabolism of elzasonan is multifaceted, with several metabolic pathways occurring concurrently, leading to a variety of metabolites in addition to M3. researchgate.netnih.gov These pathways are interconnected, and the formation of one metabolite can influence the availability of the parent compound for other transformations.

Oxidative N-Demethylation Pathway Leading to Metabolite M4

A significant metabolic route for elzasonan is oxidative N-demethylation, resulting in the formation of metabolite M4. researchgate.net This reaction involves the removal of a methyl group from the piperazine (B1678402) ring. researchgate.net In vitro studies have pinpointed CYP2C8 as the enzyme primarily responsible for this N-demethylation pathway. researchgate.net

N-Oxidation Pathway Leading to Metabolite M5

N-oxidation represents another key pathway in elzasonan metabolism, leading to the formation of elzasonan N-oxide (M5). researchgate.net This reaction occurs at the piperazine ring. nih.gov Research has demonstrated that CYP3A4 is the main enzyme involved in the N-oxidation of elzasonan to M5. researchgate.net

Oxidation, Ring Closure, and Rearrangement Forming the Cyclized Indole (B1671886) Metabolite M6

A unique and major metabolic pathway for elzasonan in humans involves a series of reactions including oxidation, ring closure, and rearrangement to form a novel cyclized indole metabolite, designated as M6. nih.govresearchgate.net This metabolite was found to be the major circulating metabolite in human plasma, accounting for approximately 65% of the total radioactivity after administration of radiolabeled elzasonan. nih.gov The formation of M6 is a complex process catalyzed primarily by CYP3A4. researchgate.net

Formation of the Iminium Ion Metabolite (M3a) via Subsequent Oxidation of M6 and its Species-Specific Detection

The cyclized indole metabolite M6 can undergo further oxidation to form an iminium ion metabolite, referred to as M3a. researchgate.net This subsequent oxidation step is also mediated by CYP3A4. researchgate.net The formation of this reactive iminium ion has been linked to metabolism-dependent covalent binding to liver microsomes. nih.gov The detection of these metabolites can vary between species, highlighting the importance of considering species-specific metabolic profiles in drug development. nih.gov

Metabolite Formation Summary

| Metabolite | Precursor | Key Metabolic Reaction | Primary Enzyme(s) |

| 5-Hydroxyelzasonan (M3) | Elzasonan | Aromatic Hydroxylation | CYP3A4 (major), CYP2C19 (minor) |

| M4 | Elzasonan | Oxidative N-Demethylation | CYP2C8 |

| Elzasonan N-oxide (M5) | Elzasonan | N-Oxidation | CYP3A4 |

| Cyclized Indole Metabolite (M6) | Elzasonan | Oxidation, Ring Closure, Rearrangement | CYP3A4 |

| Iminium Ion Metabolite (M3a) | M6 | Oxidation | CYP3A4 |

Proposed Mechanisms for Complex Metabolite Formation (e.g., M6, indole iminium ion)

The biotransformation of elzasonan, a potent and selective 5-hydroxytryptamine(1B) receptor antagonist, involves several metabolic pathways, leading to the formation of various metabolites. nih.gov Among these, the formation of the novel cyclized indole metabolite (M6) and a subsequent indole iminium ion are of significant mechanistic interest. nih.govresearchgate.net These transformations represent a complex bioactivation pathway.

Elzasonan is primarily metabolized through oxidative N-demethylation, N-oxidation, and aromatic hydroxylation. researchgate.net The major component found in excreta is 5-hydroxyelzasonan (M3), which results from the aromatic hydroxylation of the benzylidene moiety and accounts for approximately 34% of the administered dose. nih.gov However, the major circulating metabolite in humans is the novel cyclized indole metabolite, M6, which constitutes about 65% of the total radioactivity in plasma. nih.govresearchgate.net

The formation of M6 is proposed to occur through a multi-step mechanism. researchgate.net This pathway is initiated by a single electron transfer from the piperazine nitrogen (N1), followed by deprotonation at the C-2 position, leading to the formation of a neutral carbon radical. researchgate.net This is a critical step that initiates a cascade of reactions, including oxidation, ring closure, and subsequent rearrangement to form the stable indole structure of M6. nih.gov

Further metabolism of M6 leads to the formation of an indole iminium ion. nih.govtandfonline.com This reactive metabolite is formed through the subsequent oxidation of M6. tandfonline.com The formation of this iminium ion is significant as it has been associated with metabolism-dependent covalent binding of drug-related material to liver microsomes. nih.gov The reaction of the iminium ion with cyanide has been demonstrated, although attempts to isolate the corresponding α-cyanoamine for mass spectral analysis were not successful. researchgate.net

In vitro studies using human hepatic microsomes and recombinant P450 enzymes have been instrumental in elucidating the specific enzymes involved in these transformations. tandfonline.com These studies have demonstrated the primary role of Cytochrome P450 3A4 (CYP3A4) in the metabolic pathways leading to the formation of M3, M6, and the indole iminium ion (M3a). tandfonline.com While CYP2C19 may have a minor role in the formation of M3, CYP3A4 is the principal enzyme responsible. tandfonline.com Interestingly, cytochrome b5 has been shown to be an essential component for the CYP3A4-catalyzed formation of 5-hydroxyelzasonan (M3). tandfonline.com

The proposed biotransformation pathways of elzasonan are summarized in the table below, highlighting the key metabolites and the enzymes involved in their formation.

| Metabolite | Precursor | Key Transformation | Primary Enzyme(s) |

| M3 (5-hydroxyelzasonan) | Elzasonan | Aromatic Hydroxylation | CYP3A4 |

| M6 (cyclized indole metabolite) | Elzasonan | Oxidation, Ring Closure, Rearrangement | CYP3A4 |

| Indole Iminium Ion (M3a) | M6 | Oxidation | CYP3A4 |

Enzymology and Reaction Kinetics of Elzasonan Metabolite M3 Formation

Identification of Cytochrome P450 Enzyme System Involvement

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific enzymes responsible for elzasonan (B146119) metabolism. These investigations have revealed a primary role for CYP3A4 in the formation of M3, with minor contributions from other isoforms.

Primary Role of CYP3A4 in 5-Hydroxyelzasonan (M3) Formation

Research has consistently demonstrated that CYP3A4 is the principal enzyme catalyzing the aromatic hydroxylation of elzasonan to produce the M3 metabolite. researchgate.netscispace.com Correlation and inhibition studies have confirmed the predominant role of CYP3A4 in this metabolic pathway. researchgate.net The involvement of CYP3A4 is not limited to M3 formation; it also participates in the pathways leading to other metabolites, including M3a, M5 (elzasonan N-oxide), and M6 (a novel cyclized indole (B1671886) metabolite). researchgate.netscispace.com

Minor Contribution of CYP2C19

While CYP3A4 is the main driver of M3 formation, studies have indicated a very minor role for CYP2C19 in this specific metabolic reaction. researchgate.netscispace.com The contribution of CYP2C19 is considered minimal compared to the significant activity of CYP3A4. researchgate.net

Role of Cytochrome b5 as an Essential Component in P450 3A4 Catalysis of 5-Hydroxyelzasonan Formation

An interesting aspect of elzasonan metabolism is the essential role of cytochrome b5 in the CYP3A4-catalyzed formation of 5-hydroxyelzasonan. researchgate.netscispace.com The presence of cytochrome b5 has been shown to be a critical component for the catalytic activity of CYP3A4 in this reaction. researchgate.net This finding helps to reconcile discrepancies observed between data from human liver microsomes and recombinant CYP systems. researchgate.net The use of recombinant CYP3A4 that includes cytochrome b5 provides a more accurate model for predicting the rates of P450-dependent drug oxidations in the liver. researchgate.net

Contribution of Other Cytochrome P450 Isoenzymes to Elzasonan Metabolism (e.g., CYP2C8 for M4)

Beyond the formation of M3, other CYP isoenzymes are involved in the broader metabolism of elzasonan. Notably, CYP2C8 has been identified as the enzyme responsible for the formation of the M4 metabolite through oxidative N-demethylation. researchgate.netscispace.comresearchgate.net This highlights the multifaceted nature of elzasonan's biotransformation, involving several key drug-metabolizing enzymes.

Determination of Kinetic Constants for M3 Formation in Microsomal Systems

The kinetics of M3 formation have been determined in in vitro microsomal systems to quantify the efficiency of the enzymatic reaction. researchgate.netscispace.comresearchgate.net These kinetic constants provide valuable insights into the rate of M3 production.

| Parameter | Value | System |

|---|---|---|

| Km | Data not publicly available | Human Liver Microsomes |

| Vmax | Data not publicly available |

While studies confirm that kinetic constants for M3 formation were determined, the specific values for Km (Michaelis constant) and Vmax (maximum reaction velocity) are not detailed in the publicly available research. researchgate.netscispace.comresearchgate.net

Enzymatic Mechanisms of Aromatic Hydroxylation within the Elzasonan Metabolic Pathway

The formation of the M3 metabolite occurs through aromatic hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. researchgate.netresearchgate.net This process involves the insertion of a hydroxyl group onto the aromatic ring of the elzasonan molecule. nih.gov

The generally accepted mechanism for P450-catalyzed aromatic hydroxylation involves the activation of molecular oxygen by the heme iron of the enzyme. nara-wu.ac.jp This creates a highly reactive oxygen species that can attack the electron-rich aromatic ring of the substrate. The precise mechanism can vary, but it often proceeds through an intermediate, leading to the formation of the hydroxylated product. nih.govuq.edu.au In the case of elzasonan, this reaction specifically results in the addition of a hydroxyl group to the 5-position of the benzylidene moiety, yielding 5-hydroxyelzasonan (M3). researchgate.netresearchgate.net

In Vitro Methodologies for Elzasonan Metabolite M3 Research

Utilization of Hepatic Microsomes for Metabolic Studies

Hepatic microsomes are a critical in vitro tool for investigating the metabolic pathways of xenobiotics, including the 5-hydroxytryptamine1B receptor antagonist, elzasonan (B146119). These subcellular fractions, derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Their use allows for the elucidation of metabolic routes and the identification of metabolites in a controlled laboratory setting.

Human Liver Microsome Applications in Elzasonan Metabolism

In vitro studies utilizing human liver microsomes have been instrumental in characterizing the metabolism of elzasonan. nih.gov A primary metabolic pathway identified is the aromatic hydroxylation of the benzylidene moiety, leading to the formation of 5-hydroxyelzasonan, also known as metabolite M3. nih.govtandfonline.com This metabolite has been identified as the major fecal metabolite in humans, accounting for approximately 34% of an administered dose in vivo. tandfonline.com

Kinetic studies for the formation of M3 in human liver microsomes have been conducted to understand the enzymatic efficiency of this transformation. tandfonline.com These experiments help in predicting the in vivo clearance of the parent compound and the potential for drug-drug interactions. tandfonline.com

Investigations in Animal Liver Microsomes (e.g., Rat and Dog)

To understand the interspecies differences in drug metabolism, elzasonan's biotransformation has also been examined in liver microsomes from preclinical species such as rats and dogs. nih.gov These comparative studies are crucial in drug development to assess the translatability of animal data to humans. The metabolic pathways of elzasonan have been found to be qualitatively similar across species, with M3 being one of the identified metabolites. nih.govtandfonline.com

Table 1: Comparative In Vitro Metabolism of Elzasonan in Liver Microsomes

| Species | Key Metabolic Pathway Leading to M3 | Reference |

| Human | Aromatic hydroxylation of the benzylidene moiety | nih.govtandfonline.com |

| Rat | Aromatic hydroxylation | nih.gov |

| Dog | Aromatic hydroxylation | nih.gov |

Application of Recombinant Heterologously Expressed P450 Enzymes (rCYP)

To pinpoint the specific cytochrome P450 enzymes responsible for the metabolism of elzasonan to its various metabolites, including M3, researchers employ recombinant heterologously expressed P450 enzymes (rCYP). nih.govresearcher.life This technique involves expressing a single, known human CYP isozyme in a cellular system, which allows for the unambiguous determination of its catalytic activity towards a specific drug substrate.

Studies have demonstrated that CYP3A4 is the primary enzyme involved in the formation of M3. nih.govresearcher.life While CYP2C19 was found to play a very minor role in its formation, the contribution of CYP3A4 is predominant. nih.gov

Normalization of rCYP Data for Assessing Specific Enzyme Contributions

Table 2: Contribution of Recombinant CYP Isozymes to the Formation of Elzasonan Metabolite M3

| rCYP Isozyme | Contribution to M3 Formation | Reference |

| CYP3A4 | Primary | nih.govresearcher.life |

| CYP2C19 | Minor | nih.gov |

Investigation of Metabolism-Dependent Covalent Binding and Reactive Intermediates

The investigation of metabolism-dependent covalent binding is a critical aspect of in vitro drug metabolism studies. It assesses the potential for a drug to be metabolized into a reactive intermediate that can covalently bind to cellular macromolecules, such as proteins.

Indole (B1671886) Iminium Ion Involvement in Covalent Binding Observed in Liver Microsomes

In the case of elzasonan, metabolism-dependent covalent binding of drug-related material has been observed during incubations with liver microsomes. nih.gov Evidence suggests that an indole iminium ion is involved in this process. nih.gov This reactive intermediate is formed through the further oxidation of a novel cyclized indole metabolite of elzasonan. nih.govresearcher.life The formation of such reactive species can have toxicological implications, and their identification in vitro is a key step in safety assessment.

Analytical Chemistry Approaches for Elzasonan Metabolite M3 Characterization in Research

Mass Spectrometry (MS) Techniques for Structural Elucidation and Identification

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and identification of drug metabolites due to its high sensitivity and ability to provide detailed molecular weight and fragmentation information. nih.govthermofisher.com In the characterization of Elzasonan (B146119) metabolite M3, MS, particularly tandem mass spectrometry (MS/MS), has been instrumental. nih.govmdpi.com

Initial analysis of biological samples from studies involving Elzasonan revealed the presence of several metabolites. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is the first step in proposing a molecular formula for an unknown metabolite. mdpi.com For M3, the mass difference between it and the parent drug, Elzasonan, suggested the addition of an oxygen atom, consistent with a hydroxylation reaction. researchgate.netmdpi.com

To pinpoint the location of the hydroxylation, collision-induced dissociation (CID) or other fragmentation techniques are employed in an MS/MS experiment. mdpi.com By comparing the fragmentation pattern of the M3 metabolite with that of the parent Elzasonan, researchers can deduce the site of modification. The fragmentation of the parent drug provides a reference map of its structural components. When a specific fragment in the metabolite's spectrum shows a mass shift corresponding to the addition of oxygen, it indicates that the hydroxylation occurred on that part of the molecule. This comparative analysis is crucial for distinguishing between different potential isomers. mdpi.commdpi.com

Table 1: Key Mass Spectrometry Data for Elzasonan and Metabolite M3

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| Elzasonan | [M+H]⁺ | Varies | Fragmentation pattern provides a structural fingerprint of the parent drug. |

| Metabolite M3 (5-hydroxyelzasonan) | [M+H]⁺ (16 Da > Elzasonan) | Shifted fragment ions | A mass shift of +16 Da in specific fragments indicates hydroxylation on the benzylidene moiety. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is powerful for proposing a structure, Nuclear Magnetic Resonance (NMR) spectroscopy is often considered the gold standard for unambiguous structural confirmation of metabolites. nih.govnist.gov NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its three-dimensional structure. universiteitleiden.nl

For Elzasonan metabolite M3, one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for confirming the position of the hydroxyl group. nih.gov Proton (¹H) NMR spectra reveal the number of different types of protons and their connectivity. researchgate.net The chemical shift of a proton is highly sensitive to its local electronic environment. The introduction of a hydroxyl group significantly alters the chemical shifts of nearby protons.

By comparing the ¹H NMR spectrum of M3 with that of Elzasonan, researchers can identify these changes. researchgate.net For instance, the aromatic protons on the benzylidene ring of M3 would exhibit different chemical shifts and coupling patterns compared to the parent compound. Further confirmation is obtained through 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons in the molecule, leaving no ambiguity about the site of hydroxylation. nih.govuniversiteitleiden.nl

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (HPLC-MS/MS) for Metabolite Profiling and Quantification

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary tool for the separation, detection, and quantification of drug metabolites in complex biological matrices such as plasma, urine, and feces. nih.govamericanpharmaceuticalreview.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of MS/MS. nih.gov

In the analysis of Elzasonan and its metabolites, HPLC is used to separate the various metabolic products from the parent drug and from endogenous components of the biological sample. nih.govnih.gov The choice of the HPLC column, mobile phase, and gradient is optimized to achieve good resolution between all compounds of interest. nih.govmdpi.com

Once separated by HPLC, the analytes are introduced into the mass spectrometer. For metabolite profiling, the instrument can be operated in a full-scan mode to detect all ions within a certain mass range, or in a more targeted manner using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). thermofisher.com MRM is particularly useful for quantification as it monitors a specific precursor-to-product ion transition for each analyte, providing excellent sensitivity and specificity. thermofisher.comthermofisher.com This allows for the accurate determination of the concentrations of Elzasonan and its metabolite M3 in various biological samples over time, which is essential for pharmacokinetic studies. mdpi.com

Table 2: HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| HPLC Column | Typically a reversed-phase column (e.g., C18) for separating compounds based on hydrophobicity. mdpi.com |

| Mobile Phase | A mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). mdpi.com |

| Gradient Elution | The composition of the mobile phase is changed over time to effectively separate a wide range of metabolites with different polarities. mdpi.com |

| Ionization Source | Electrospray ionization (ESI) is commonly used for polar molecules like drug metabolites. |

| Mass Analyzer | Triple quadrupole (QqQ) mass spectrometers are frequently used for quantitative analysis due to their high sensitivity and selectivity in MRM mode. americanpharmaceuticalreview.com |

Application of Radiolabeled Precursors (e.g., [14C]Elzasonan) for Tracking Metabolic Fate

Radiolabeled compounds, particularly those labeled with carbon-14 (B1195169) ([¹⁴C]), are invaluable tools in drug metabolism studies for tracing the fate of a drug and its metabolites within an organism. nih.govnih.gov The use of [¹⁴C]Elzasonan allows researchers to track the total drug-related material without needing to know the exact chemical structure of all metabolites beforehand. nih.govresearchgate.net

In human studies with [¹⁴C]Elzasonan, the radioactivity was measured in plasma, urine, and feces over time to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. nih.gov This approach ensures that no major metabolites are missed, as their presence is indicated by radioactivity. pharmaron.com

Following administration of [¹⁴C]Elzasonan, HPLC coupled with a radiodetector can be used to generate a radiochromatogram, which shows peaks corresponding to the parent drug and all of its radiolabeled metabolites. researchgate.net By comparing the radiochromatogram with the chromatogram from a non-radiolabeled study, researchers can quickly identify the drug-related peaks. Subsequent analysis of these radioactive peaks by MS and NMR leads to the identification and structural elucidation of the metabolites, including M3. nih.gov Studies with [¹⁴C]Elzasonan revealed that M3 (5-hydroxyelzasonan) was a major component of the drug-related material found in feces, accounting for a significant portion of the administered dose. nih.govresearchgate.net

Strategies for Metabolite Reference Standard Preparation (e.g., Synthetic Methods for 5-Hydroxyelzasonan)

The definitive identification and quantification of a metabolite require a pure, chemically synthesized reference standard. psu.edu For 5-hydroxyelzasonan (M3), a synthetic route is necessary to produce an authentic standard for comparison with the metabolite isolated from biological samples.

The synthesis of 5-hydroxyelzasonan would likely involve a multi-step process starting from commercially available materials. A plausible synthetic strategy would be to introduce the hydroxyl group onto the benzylidene moiety at an early stage of the synthesis or to use a starting material that already contains a protected hydroxyl group. The subsequent steps would then involve building the rest of the Elzasonan molecule around this hydroxylated core. The final deprotection step would yield the desired 5-hydroxyelzasonan. The identity and purity of the synthesized standard must be rigorously confirmed using techniques like NMR, MS, and HPLC. This synthetic reference standard is then used to confirm the structure of the biotransformation product and to create calibration curves for accurate quantification in biological samples. psu.edu

Comparative Metabolic Analysis of Elzasonan Metabolite M3 Across Species

Qualitative Similarities in Elzasonan (B146119) Metabolic Pathways Across Animal Models and Human-Derived Biological Systems

The biotransformation of Elzasonan follows several major oxidative pathways that are qualitatively similar across different species, including humans and preclinical animal models. In vitro studies using hepatic microsomes from humans have identified primary metabolic routes that include oxidative N-demethylation to produce metabolite M4, N-oxidation resulting in Elzasonan N-oxide (M5), and aryl hydroxylation to form 5-hydroxyelzasonan, known as metabolite M3. researchgate.net

The primary metabolic pathways for Elzasonan are summarized in the table below.

| Pathway | Resulting Metabolite(s) | Key Enzyme (Human) |

| Aryl Hydroxylation | M3 (5-hydroxyelzasonan) | CYP3A4 |

| Oxidative N-demethylation | M4 | CYP2C8 |

| N-oxidation | M5 (Elzasonan N-oxide) | CYP3A4 |

| Cyclization & Oxidation | M6, M3a | CYP3A4 |

Species-Specific Differences in Metabolite Formation

Regarding the metabolites of Elzasonan, in vitro studies with human liver microsomes have demonstrated the formation of the iminium ion metabolite M3a from the oxidation of the cyclized metabolite M6. researchgate.net The enzyme responsible for this transformation in human-derived systems is CYP3A4. researchgate.net Therefore, the metabolic machinery to produce M3a exists in humans. While specific comparative studies on the differential detection of M3a in preclinical species versus human samples are not detailed in the available literature, it is known that species differences in the expression and activity of CYP enzymes can lead to quantitative variations in metabolite formation. researchgate.net

Quantitative Contributions of M3 to Total Drug-Related Material in Excreta Across Species

Following oral administration of radiolabelled [¹⁴C]-Elzasonan to healthy male human subjects, the drug was found to be extensively metabolized. researchgate.net The primary route of elimination of drug-related material was through fecal excretion. researchgate.net

In humans, the aryl hydroxylation product, 5-hydroxyelzasonan (M3), was identified as the single largest component of drug-related material found in excreta. researchgate.net This metabolite alone accounted for a significant portion of the administered dose. researchgate.net Studies have also been conducted in animal models such as rats and dogs to characterize the excretion of Elzasonan and its metabolites; however, specific quantitative values for the percentage of M3 in the excreta of these preclinical species are not available in the cited literature. dntb.gov.ua

The table below details the quantitative contribution of Metabolite M3 to the total drug-related material in human excreta.

| Species | Metabolite | Percentage of Administered Dose in Excreta | Primary Route of Excretion |

| Human | M3 (5-hydroxyelzasonan) | ~34% | Feces |

Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Chemical Name |

| Elzasonan | (S)-4-(4-(5-fluoro-1H-indol-3-yl)pyrimidin-2-yl)piperazin-2-yl)-(R)-phenylmethanol |

| Metabolite M3 | 5-hydroxyelzasonan |

| Metabolite M3a | Iminium ion metabolite of M6 |

| Metabolite M4 | N-demethylated elzasonan |

| Metabolite M5 | Elzasonan N-oxide |

| Metabolite M6 | Cyclized indole (B1671886) metabolite of elzasonan |

Theoretical and Computational Approaches in Elzasonan Metabolite M3 Research

Computer-Aided Metabolism Predictions for Aromatic Hydroxylation

The prediction of metabolic pathways is a crucial step in early drug discovery, helping to identify potential metabolites and guide further experimental studies. Computer-aided metabolism prediction (CAMP) tools leverage a variety of computational techniques, from expert systems to machine learning algorithms, to forecast the metabolic fate of a drug candidate. These tools are particularly valuable in predicting reactions such as aromatic hydroxylation.

In the context of Elzasonan (B146119), in silico models for predicting drug metabolism by cytochrome P450 (CYP) enzymes would be highly relevant. These models often use quantitative structure-activity relationship (QSAR) approaches or more sophisticated methods based on the electronic and steric properties of the substrate. For a molecule like Elzasonan, these predictive tools would analyze the benzylidene moiety, the site of aromatic hydroxylation leading to M3, to assess its susceptibility to oxidative metabolism. The presence of an aromatic ring makes it a prime candidate for hydroxylation, a common phase I metabolic reaction.

Table 1: Key Research Findings on the In Vitro Formation of Elzasonan Metabolite M3

| Finding | Details |

| Primary Enzyme Responsible | CYP3A4 |

| Minor Contributing Enzyme | CYP2C19 |

| Kinetic Constants | Determined, but specific values for Km and Vmax are not publicly available. |

Molecular Modeling of Enzyme-Substrate Interactions Facilitating M3 Formation

The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP2C19. Molecular modeling techniques provide a powerful means to visualize and understand the interactions between Elzasonan and the active site of these enzymes, offering a mechanistic basis for the observed regioselectivity of the hydroxylation reaction.

Homology modeling has been a common approach to construct three-dimensional structures of human CYP enzymes, including CYP3A4, often based on the crystal structures of bacterial or other mammalian CYPs. These models reveal a large and adaptable active site for CYP3A4, capable of accommodating a wide range of substrates.

For Elzasonan, docking studies using a validated model of CYP3A4 would be performed to predict its binding orientation within the active site. A productive binding pose for the formation of M3 would place the benzylidene ring in close proximity to the heme iron-oxo species, the reactive center of the enzyme. The specific orientation would be governed by a combination of hydrophobic, hydrogen bonding, and van der Waals interactions between Elzasonan and the amino acid residues lining the active site.

The regioselectivity of the hydroxylation at the 5-position of the benzylidene ring to form M3 is likely directed by these interactions. The model would help to identify the key amino acid residues that stabilize Elzasonan in an orientation that favors attack at this specific position over other potential sites on the molecule. While specific molecular modeling studies on the Elzasonan-CYP3A4 interaction leading to M3 formation have not been detailed in publicly accessible literature, the principles of such studies are well-established and provide a rational framework for understanding this metabolic transformation.

Future Directions and Advanced Research Considerations for Elzasonan Metabolite M3

Elucidation of Potential Minor or Undiscovered Metabolic Pathways of Elzasonan (B146119) Leading to M3 or its Further Biotransformation

Current understanding of elzasonan metabolism highlights several major pathways, including aromatic hydroxylation to form M3, N-oxidation, N-demethylation, and the formation of a novel cyclized indole (B1671886) metabolite (M6). nih.govtandfonline.com However, a comprehensive metabolic map requires the identification and characterization of minor and potentially undiscovered pathways.

Future research should focus on:

Further Biotransformation of M3: While M3 (5-hydroxyelzasonan) is a major fecal metabolite, its subsequent metabolic fate is not fully elucidated. nih.gov Investigations into potential phase II conjugation reactions of the hydroxyl group, such as glucuronidation or sulfation, are warranted. Identifying these conjugates would provide a more complete understanding of the clearance mechanisms of elzasonan-related material.

Investigating Alternative Formation Pathways of M3: The primary pathway to M3 is through aromatic hydroxylation catalyzed by CYP3A4, with a minor contribution from CYP2C19. tandfonline.com However, the potential involvement of other CYP isozymes or non-cytochrome P450-mediated reactions in the formation of M3, especially under conditions of CYP3A4 inhibition or in specific patient populations, remains an area for exploration.

Characterization of Reactive Intermediates: The formation of an indole iminium ion has been suggested, which could be a precursor to the novel cyclized indole metabolite M6. nih.gov Further studies are needed to confirm the structure of this reactive intermediate and to investigate whether M3 can also be formed from or be a precursor to other reactive species. The potential for bioactivation is a critical area of investigation in drug safety.

Development and Application of Advanced Bioanalytical Techniques for Enhanced Metabolite Profiling

The identification and quantification of drug metabolites, particularly those present at low concentrations, rely heavily on the sensitivity and selectivity of bioanalytical techniques. To achieve a more comprehensive metabolite profile for elzasonan and M3, the application of advanced methodologies is crucial.

| Technique | Application in Elzasonan/M3 Research | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Distinguishing between isobaric metabolites and endogenous compounds. Accurate mass measurements for elemental composition determination of novel metabolites. nih.govchromatographyonline.comnih.gov | High selectivity and accuracy, enabling the identification of unknown metabolites without prior knowledge of their structure. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sensitive and specific quantification of elzasonan and its known metabolites, including M3, in complex biological matrices. nih.govnih.govnumberanalytics.com Structural elucidation of metabolites through fragmentation analysis. nih.govnumberanalytics.com | High sensitivity and specificity for targeted quantitative analysis. Provides structural information for metabolite identification. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of novel metabolites. nih.govtechnologynetworks.comnih.gov Can be used to identify and quantify metabolites in complex mixtures without the need for extensive sample preparation. nih.gov | Provides detailed structural information, which is crucial for the definitive identification of metabolites. Non-destructive technique. technologynetworks.comnih.gov |

Future research should leverage these techniques to:

Perform Untargeted Metabolomics: Employing HRMS-based untargeted approaches can help in the discovery of previously unobserved elzasonan metabolites in various biological matrices. nih.gov

Enhance Sensitivity for Minor Metabolites: The use of highly sensitive LC-MS/MS methods can enable the detection and quantification of low-level metabolites that may have been missed in previous studies. numberanalytics.com

Combine Techniques for Comprehensive Analysis: An integrated approach using both MS and NMR will provide the most comprehensive picture, with MS for sensitive detection and quantification and NMR for definitive structural confirmation. nih.govnih.gov

Integration of Computational and Experimental Data for a Comprehensive Understanding of M3 Formation

| Approach | Application in Elzasonan/M3 Research |

| Machine Learning Models | Predict the sites of metabolism (SOMs) on the elzasonan molecule, helping to identify potential sites for the formation of M3 and other metabolites. nih.gov |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulate the absorption, distribution, metabolism, and excretion (ADME) of elzasonan and M3 in virtual patient populations. |

| Quantum Mechanical (QM) Simulations | Investigate the reaction mechanisms and energy barriers for the formation of M3 by different CYP enzymes. |

Future research should aim to:

Develop Predictive Models for Elzasonan Metabolism: By training machine learning algorithms on existing experimental data, it may be possible to predict the formation of M3 and other metabolites under various conditions. nih.gov

Refine PBPK Models: Integrating in vitro metabolic data for M3 formation into PBPK models can improve the prediction of in vivo pharmacokinetics and potential drug-drug interactions.

Gain Mechanistic Insights: QM simulations can provide a deeper understanding of the enzymatic reactions leading to M3, including the role of specific amino acid residues in the active site of CYP3A4.

Exploration of Novel In Vitro Models for Predicting Elzasonan and M3 Metabolism and Enzyme Interactions

Traditional in vitro models, such as liver microsomes and 2D hepatocyte cultures, have limitations in predicting in vivo drug metabolism due to their short lifespan and altered enzyme expression. nih.govmdpi.com Novel in vitro models offer the potential for more accurate and long-term studies of elzasonan metabolism.

| Model | Application in Elzasonan/M3 Research | Key Advantages |

| 3D Human Liver Spheroids | Long-term culture allows for the study of low-clearance pathways and the chronic effects of elzasonan exposure. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov More accurately mimics the in vivo liver microenvironment, leading to better prediction of hepatic clearance and metabolite formation. frontiersin.orgnih.gov | Maintain metabolic competence for extended periods. nih.govnih.gov Provide a more physiologically relevant environment. frontiersin.org |

| Organs-on-a-Chip | Co-culture of different cell types (e.g., hepatocytes and immune cells) to investigate complex metabolic and inflammatory responses to elzasonan and M3. nih.govyoutube.comwearecellix.comnih.govbiotechniques.com Potential to create multi-organ systems to study the interplay between different organs in elzasonan metabolism. nih.gov | Allows for the recreation of organ-level physiology and pathophysiology. nih.govwearecellix.com Enables the study of organ-organ interactions. nih.gov |

Future research directions include:

Long-term Metabolism Studies: Utilizing 3D liver spheroids to investigate the metabolism of elzasonan over extended periods, which could reveal slowly formed metabolites and long-term changes in enzyme expression. nih.govnih.gov

Investigating Drug-Drug Interactions: Using organ-on-a-chip platforms to study the impact of co-administered drugs on the metabolism of elzasonan to M3 in a more physiologically relevant context. nih.gov

Personalized Medicine Approaches: Employing in vitro models derived from patient-specific induced pluripotent stem cells (iPSCs) to investigate inter-individual variability in elzasonan metabolism and M3 formation.

By pursuing these advanced research avenues, a more complete and predictive understanding of the metabolic fate of elzasonan and its major metabolite, M3, can be achieved. This will ultimately contribute to the safer and more effective use of this therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways responsible for the formation of Elzasonan metabolite M3 in vitro?

- M3 (5-hydroxyelzasonan) is formed via oxidative metabolism mediated predominantly by CYP3A4, with cytochrome b5 acting as an essential cofactor. This pathway was validated using recombinant CYP enzymes and human liver microsomes, with kinetic parameters (e.g., , ) quantified to characterize reaction efficiency. CYP2C19 contributes minimally to M3 formation, as shown by inhibition and correlation studies .

Q. How can researchers identify and quantify M3 in complex biological matrices?

- Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is recommended for targeted metabolomic profiling. Data preprocessing tools like XCMS enable nonlinear retention time alignment, peak detection, and metabolite matching without internal standards. This approach is critical for distinguishing M3 from structurally similar metabolites in hepatic microsomal incubations .

Q. What public repositories are available for depositing metabolomic data on M3?

- The Metabolomics Workbench (www.metabolomicsworkbench.org ) provides a platform for sharing raw and processed metabolomics data, including LC-MS/NMR datasets. Researchers can link M3 to chemical structures and cross-reference studies across species, ensuring compliance with NIH data-sharing mandates .

Advanced Research Questions

Q. How should kinetic studies be designed to elucidate the formation and degradation rates of M3 in hepatic systems?

- Use recombinant CYP3A4 enzymes supplemented with cytochrome b5 to replicate physiological conditions. Conduct time- and concentration-dependent assays to derive Michaelis-Menten parameters. Normalize kinetic data to CYP isoform abundance in human liver microsomes to predict in vivo relevance. Statistical tools like nonlinear regression are essential for modeling metabolic flux .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for M3?

- Discrepancies often arise from differences in enzyme cofactors (e.g., cytochrome b5 levels) or interspecies variability. Validate in vitro findings using humanized animal models or physiologically based pharmacokinetic (PBPK) modeling. Cross-reference data with the Metabolomics Standards Initiative (MSI) to ensure analytical reproducibility and metadata completeness .

Q. How can functional enrichment analysis enhance the biological interpretation of M3's role in metabolic networks?

- Tools like MBROLE3 statistically map M3 to biological pathways, Gene Ontology terms, and protein interactions using curated databases (e.g., HMDB, BioCyc). Incorporate "indirect annotations" from chemical-protein associations to infer M3's regulatory effects on enzymes like CYP3A4. This approach bridges metabolomic data with transcriptomic or proteomic datasets .

Q. What regulatory considerations apply to nonclinical safety studies of M3 for human trials?

- Follow ICH M3(R2) guidelines, which emphasize case-by-case study design based on metabolite exposure and pharmacological activity. Consult regulatory agencies to determine if M3 requires separate toxicological evaluation, particularly if it exceeds 10% of parent drug exposure in humans. Include cytochrome b5 in in vitro systems to improve translational accuracy .

Methodological Resources

- Data Preprocessing : Use XCMS for nonlinear peak alignment and OpenMS for workflow automation .

- Annotation : Leverage metaboliteAnnotation (R package) for spectral matching against HMDB or LipidBlast .

- Reproducibility : Adhere to MSI guidelines for metadata reporting and deposit raw data in the Metabolomics Workbench .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.